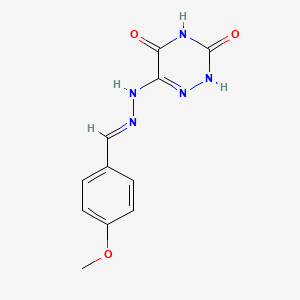
5-(2-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BPN or 2B3N and is a type of oxadiazole derivative.
Mécanisme D'action
The mechanism of action of BPN is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Some studies have suggested that BPN may act as a potent inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of BPN. One study found that BPN was able to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent. Another study found that BPN was able to improve the efficiency of OLEDs by enhancing the charge transport properties of the device.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BPN is its excellent photophysical properties, which make it a promising candidate for the development of various electronic devices. However, one limitation of BPN is its relatively low solubility in common organic solvents, which can make it difficult to work with in the laboratory.
Orientations Futures
There are several future directions for research on BPN. One area of interest is the development of new synthetic methods for BPN that can improve its solubility and yield. Another area of interest is the investigation of BPN's potential as an anti-cancer agent, as well as its effects on other diseases such as diabetes and Alzheimer's. Additionally, further studies are needed to elucidate the mechanism of action of BPN and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of 5-(2-biphenylyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a multi-step process that involves the reaction of 2-nitrobenzaldehyde and biphenyl-2-carboxylic acid hydrazide in the presence of phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product.
Applications De Recherche Scientifique
BPN has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. The compound has been found to exhibit excellent photophysical properties, making it a promising candidate for the development of organic light-emitting diodes (OLEDs) and solar cells.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-5-(2-phenylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3/c24-23(25)16-10-6-9-15(13-16)19-21-20(26-22-19)18-12-5-4-11-17(18)14-7-2-1-3-8-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDDMLCFKBLDZGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-bromo-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5735995.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(3-methylphenyl)urea](/img/structure/B5736003.png)

![4-ethyl-8-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5736013.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5736025.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5736027.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-1-piperidinylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5736038.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5736059.png)
![2-[(4-fluorophenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5736063.png)
![7-[(2,6-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5736067.png)


